molecular formula C15H10FNO2S B5784578 (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B5784578
M. Wt: 287.31 g/mol
InChI Key: ZBCBJGCDTHLMAT-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a fluorophenyl group, a phenylsulfonyl group, and a nitrile group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylsulfonyl chloride.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide to form an intermediate.

    Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.

    Final Product: The final step involves purification of the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures, continuous flow reactors, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Similar structure with a different position of the fluorine atom.

    (2E)-3-(3-chlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

    (2E)-3-(3-fluorophenyl)-2-(methylsulfonyl)prop-2-enenitrile: Similar structure with a methylsulfonyl group instead of phenylsulfonyl.

Uniqueness

The unique combination of the fluorophenyl and phenylsulfonyl groups in (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased stability or reactivity.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2S/c16-13-6-4-5-12(9-13)10-15(11-17)20(18,19)14-7-2-1-3-8-14/h1-10H/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCBJGCDTHLMAT-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.